3-nitro-N-phenylpyridin-2-amine
Overview
Description
“3-nitro-N-phenylpyridin-2-amine” is a chemical compound with the molecular formula C11H9N3O2 . It is also known by other names such as “3-nitro-2-phenylaminopyridine”, “2-phenylamino-3-nitropyridine”, “2-Pyridinamine,3-nitro-N-phenyl”, “nitro-N-phenylpyridinamine”, and "2-Anilino-3-nitropyridine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl group via an amino link and a nitro group at the 3rd position of the pyridine ring . The molecular weight of the compound is 215.20800 .Scientific Research Applications
Synthesis of Nitro N,N′-Dipyridinylamines
The amination of 3-nitropyridines, including 3-nitro-N-phenylpyridin-2-amine, with aromatic amides has led to the synthesis of 3-nitro-substituted N, N′-dipyridinylamines. This synthesis demonstrates the compound's utility in creating new pyridine derivatives, highlighting its role in the development of novel organic compounds (Patriciu et al., 2007).
Oxidative S N H Alkyl Carbamoyl Amination
This compound has been utilized in oxidative S N H alkyl carbamoyl amination processes. This method has resulted in the formation of nitro- and nitrosopyridine derivatives, showcasing the compound's versatility in creating diverse chemical structures (Avakyan et al., 2017).
Catalytic Synthesis of Nitroimidazopyridines
This compound has been involved in reactions leading to the catalytic synthesis of nitroimidazopyridines. This synthesis route is significant in medicinal chemistry for creating compounds with potential pharmacological applications (Monir et al., 2015).
NMR Spectroscopy Studies
The compound has been a subject of NMR spectroscopy studies, providing valuable insights into its electronic structure and conformation. Such studies are crucial for understanding the chemical behavior of nitropyridines in various reactions (Nudelman & Cerdeira, 1986).
Formation of Aminals via Pummerer Rearrangement
This compound has been used in reactions leading to the formation of aminals through Pummerer rearrangement. This unique reaction pathway opens up new possibilities in synthetic organic chemistry (Rakhit et al., 1979).
Nitrosyl Complex Synthesis
In inorganic chemistry, this compound has been involved in the synthesis of nitrosyl complexes, which are relevant in studying metal-ligand interactions and have potential applications in various fields including catalysis and materials science (Patra & Mascharak, 2003).
Nucleophilic Substitution Reactions
The compound has been a key player in nucleophilic substitution reactions, providing insights into reaction mechanisms and kinetics, which are fundamental aspects of organic chemistry (Hamed, 1997).
Catalytic Amine Syntheses
This compound has been used in catalytic processes for the synthesis of amines, demonstrating its utility in creating valuable compounds for the chemical industry (Xu et al., 2018).
Synthesis of Hetero-Diels−Alder Adducts
It has also been used in the synthesis of Hetero-Diels−Alder adducts, contributing to the development of new synthetic pathways in organic chemistry (Ragaini et al., 2001).
1,3-Dipolar Cycloaddition Reactions
The compound has been involved in 1,3-dipolar cycloaddition reactions, a pivotal process in creating complex organic structures (Holt & Fiksdahl, 2007).
Synthesis of Alkoxy Substituted Derivatives
Finally, it has played a role in the synthesis of alkoxy substituted derivatives, expanding the range of functionalized pyridines available for research and application (Grig-Alexa et al., 2012).
Properties
IUPAC Name |
3-nitro-N-phenylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSYAWZVABITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346392 | |
Record name | 3-nitro-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34949-41-2 | |
Record name | 3-nitro-N-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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